Oximinoarylsulfonamide is a chemical compound characterized by the presence of an oxime functional group attached to an aryl sulfonamide structure. The general formula can be represented as where and are aryl groups, and the sulfonamide portion contributes to its unique properties. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly due to the biological activities associated with sulfonamide derivatives.
Oximinoarylsulfonamide exhibits various biological activities, primarily attributed to the sulfonamide moiety. Sulfonamides are known for their antibacterial properties, acting as inhibitors of bacterial folate synthesis. Research indicates that derivatives of oximinoarylsulfonamide may also show anti-inflammatory and antitumor activities. The presence of the oxime group can enhance selectivity and potency against specific biological targets.
The synthesis of oximinoarylsulfonamide typically involves several methods:
Oximinoarylsulfonamide finds applications across various fields:
Studies on the interactions of oximinoarylsulfonamide with biological macromolecules reveal insights into its mechanism of action:
Oximinoarylsulfonamide shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Sulfanilamide | Sulfonamide | Antibacterial | First discovered sulfonamide antibiotic |
| Benzoxime | Oxime | Antimicrobial | Contains a benzene ring; less complex |
| N-(4-hydroxyphenyl)sulfanilamide | Sulfonamide + Hydroxy | Antibacterial | Enhanced solubility due to hydroxy group |
| Oximinobenzene | Oxime | Potential anticancer | Simple aromatic structure |
| Oximinophenylsulfone | Sulfone + Oxime | Inhibitory effects on cancer cells | Combines two functional groups |
The uniqueness of oximinoarylsulfonamide lies in its dual functionality as both an oxime and a sulfonamide, allowing it to exhibit diverse biological activities while serving as a versatile building block in organic synthesis.
Metal-free synthetic routes have gained prominence due to their environmental and economic advantages. A groundbreaking electrochemical method enables oxidative coupling between thiols and amines without sacrificial reagents or metal catalysts [4]. This approach uses electricity to drive disulfide formation from thiols, followed by amine oxidation to generate aminium radicals. Subsequent coupling produces sulfenamides, which undergo sequential oxidations to yield sulfonamides [4]. The reaction completes within 5 minutes under mild conditions, accommodating diverse functional groups like halides and heterocycles [4].
Complementary photochemical strategies employ energy-transfer photocatalysis for decarboxylative aminosulfonylation. (Hetero)aryl carboxylic acid oxime esters undergo radical-radical cross-coupling under visible light, forming sulfonamides with high selectivity [2]. This method tolerates late-stage modifications of pharmaceuticals, demonstrating scalability for complex molecule synthesis [2].
S–N bond cleavage provides a direct route to sulfonamide derivatives. Ceria (CeO₂) catalysts promote hydrolytic cleavage via nucleophilic substitution at the sulfonyl sulfur atom [5]. Surface Ce³⁺-bound hydroxyl groups act as nucleophiles, while Ce⁴⁺ sites activate substrates through Lewis acid interactions [5]. Acidic conditions favor this pathway by protonating the amine leaving group, as evidenced in sulfanilamide formation from sulfapyridine [5].
Comparative studies reveal that six-membered heterocycles (e.g., pyrimidine in sulfadiazine) undergo faster cleavage than five-membered analogs (e.g., isoxazole in sulfisoxazole) [5]. Electron-withdrawing substituents on the aryl ring accelerate reaction rates by increasing sulfonyl electrophilicity.
| Solvent System | Reaction Type | Advantages | Limitations |
|---|---|---|---|
| Ethanol | Rh-catalyzed cyclization | Renewable, non-toxic | Limited solubility for hydrophobic substrates |
| Electricity (no solvent) | Electrochemical coupling | Zero solvent waste, H₂ byproduct | Requires specialized equipment |
| Water/CeO₂ slurry | Hydrolytic cleavage | Biocompatible, low cost | Slow kinetics for sterically hindered substrates |
Green chemistry advancements include solvent-free electrochemical synthesis [4] and ethanol-mediated rhodium-catalyzed cyclizations [6]. The electrochemical method produces hydrogen gas as the sole byproduct, achieving atom economies exceeding 85% for simple substrates [4]. Ethanol enhances reaction sustainability in pyridine-forming cycloadditions, replacing dichloromethane and tetrahydrofuran [6].
Reaction optimization focuses on three variables:
For sterically hindered substrates, mixed solvent systems (e.g., acetonitrile/isopropanol) enhance solubility and conversion rates [7]. Time-resolved kinetic studies of electrochemical syntheses reveal disulfide formation within 20 seconds, followed by sulfonamide generation over 5 minutes [4]. Scaling these reactions to mmol quantities maintains yields above 75% for most aryl and heteroaryl derivatives [4] [7].
Oximinoarylsulfonamide demonstrates distinctive solubility behavior across various biologically relevant media systems. The compound exhibits extremely limited aqueous solubility, with water solubility measured at 0.00941 milligrams per milliliter, corresponding to 9.41 micrograms per milliliter [1]. This highly restricted aqueous solubility classifies oximinoarylsulfonamide as a poorly water-soluble compound, presenting significant challenges for pharmaceutical formulation and bioavailability optimization.
The compound's molecular weight of 698.9 grams per mole and complex structure featuring multiple aromatic rings, sulfonamide groups, and an oxime functionality contribute substantially to its limited aqueous solubility [1] [2]. The presence of both hydrophobic aromatic systems and polar functional groups creates a molecular architecture that exhibits poor compatibility with aqueous environments.
Sulfonamide derivatives generally demonstrate enhanced solubility in biorelevant media compared to pure water systems. Research has shown that natural deep eutectic solvents comprising choline chloride with glycerol can provide solubility advantages exceeding 80-fold for structurally related sulfonamides [3] [4]. The highest solubility enhancement observed for sulfanilamide and sulfacetamide reached 83.7 and 73.8-fold improvements respectively when formulated in choline chloride-glycerol eutectic systems [3] [4].
Biorelevant dissolution media, including Fasted State Simulated Intestinal Fluid and Fed State Simulated Gastric Fluid, have demonstrated superior predictive capabilities for pharmacokinetic profiles compared to conventional simulated gastric or intestinal fluids [5] [6]. These specialized media compositions more accurately represent physiological conditions through incorporation of bile salts, phospholipids, and appropriate ionic strength adjustments [5].
The following table summarizes solubility characteristics across different media systems:
| Medium Type | Solubility Enhancement | Key Components |
|---|---|---|
| Water | Baseline (9.41 μg/mL) | Pure aqueous system |
| Fasted State Simulated Intestinal Fluid | Enhanced bioavailability potential | Sodium taurocholate (3 millimolar), lecithin (0.75 millimolar) |
| Natural Deep Eutectic Solvents | 80+ fold enhancement potential | Choline chloride-glycerol systems |
| Simulated pulmonary fluids | Variable dependency on lipid content | Phospholipids, surfactant proteins |
The thermal stability profile of oximinoarylsulfonamide reflects contributions from both its sulfonamide and oxime functional groups, each exhibiting distinct decomposition characteristics under elevated temperature conditions.
Oxime-containing compounds generally demonstrate complex thermal decomposition behavior involving multiple reaction pathways. Benzaldehyde oxime studies reveal that oxime compounds undergo rapid decomposition in liquid phase with significant exothermic energy release [7] [8]. The decomposition process typically follows autocatalytic kinetic models comprising parallel reaction stages: an initiation stage following n-order kinetics and an autocatalytic propagation stage [7].
Thermal gravimetric analysis of structurally related sulfonamide compounds shows characteristic two-stage decomposition patterns [9]. The first decomposition stage typically occurs between 523 Kelvin and 630 Kelvin with approximately 40-45% mass loss, while the second stage proceeds from 630 Kelvin to 925 Kelvin with 55-60% mass loss [9]. These stages correspond to systematic removal of aromatic substituents and sulfonamide functional groups respectively.
Activation energy calculations for sulfonamide thermal decomposition using Kissinger and Ozawa methodologies yield values around 70.2 kilojoules per mole [10]. The kinetic analysis reveals that thermal decomposition activation energies are sensitive to molecular complexity and the presence of stabilizing intramolecular interactions.
Oxime functional groups exhibit particular thermal sensitivity due to the inherent weakness of the carbon-nitrogen double bond and potential for isomerization reactions [11]. The oxime group in oximinoarylsulfonamide contributes to overall thermal instability through multiple degradation pathways including hydrolysis, rearrangement, and fragmentation reactions.
The compound's thermal stability assessment indicates operational temperature limitations. For benzaldehyde oxime analogs, operational temperatures should not exceed 42 degrees Celsius during production and usage to prevent thermal decomposition [7] [8]. Similar temperature restrictions likely apply to oximinoarylsulfonamide due to structural similarities.
Oximinoarylsulfonamide exhibits complex pH-dependent behavior arising from multiple ionizable functional groups within its molecular structure. The compound contains both acidic and basic sites, creating a polyprotic system with distinct ionization equilibria.
The strongest acidic site displays a predicted pKa value of 6.1, while the strongest basic site exhibits a pKa of 2.89 [1]. These values indicate that the compound exists predominantly in anionic form under physiological pH conditions, with a predicted physiological charge of -1 [1]. This ionization pattern significantly influences the compound's solubility, membrane permeability, and biological activity.
Sulfonamide functional groups typically exhibit pKa values in the range of 6-10, depending on substituent effects and molecular environment [12] [13]. The electron-withdrawing nature of adjacent aromatic systems and the oxime functionality likely contribute to the relatively low pKa value observed for oximinoarylsulfonamide's acidic site.
The oxime functional group contributes additional complexity to the protolytic equilibrium system. Oxime groups can exist in multiple tautomeric forms and exhibit pH-sensitive behavior [14]. Research indicates that oxime compounds demonstrate enhanced hydrolytic stability compared to simple imines, with resistance to protonation contributing to their relative stability [11].
pH-dependent solubility transitions have been documented for sulfonamide-containing polymers, where solubility changes occur sharply within narrow pH ranges of 0.2-0.3 pH units [15]. The transition pH correlates with the degree of ionization required for solubilization, typically occurring at 85-90% ionization levels [15].
The following equilibrium relationships govern the pH-dependent behavior:
For the sulfonamide acidic site: R-SO₂NH₂ ⇌ R-SO₂NH⁻ + H⁺ (pKa = 6.1)
For the basic site: R-NH₂⁺ ⇌ R-NH₂ + H⁺ (pKa = 2.89)
The compound's ionization state significantly affects its physicochemical properties including lipophilicity, protein binding, and cellular permeability characteristics.
Oximinoarylsulfonamide demonstrates significant lipophilic character as evidenced by its calculated octanol-water partition coefficients. Two different computational methodologies yield logP values of 3.17 and 3.56, indicating moderate to high lipophilicity [1]. The compound's calculated logS value of -4.9 further confirms its limited aqueous solubility and preference for organic phases [1].
The molecular structure contributing to these lipophilicity characteristics includes multiple aromatic ring systems, alkyl substituents, and the overall molecular complexity with a molecular weight of 698.9 grams per mole [1] [2]. The compound fails to satisfy Lipinski's Rule of Five criteria, indicating potential challenges for oral bioavailability [1].
Experimental partition coefficient studies on structurally related sulfonamides reveal logP values ranging from approximately 0.5 to 3.0, depending on substituent patterns and molecular architecture [16] [17]. Multiple linear regression models developed specifically for sulfonamide partition coefficient prediction demonstrate high accuracy with root-mean-square errors typically below 0.6 logP units [17].
The presence of the oxime functional group adds complexity to lipophilicity predictions. Oxime ethers generally exhibit intermediate lipophilicity characteristics, with hydrophobic alkyl substituents increasing partition coefficients while the polar oxime nitrogen-oxygen bond provides hydrophilic character [18].
Systematic fluorination studies reveal that lipophilicity modulation strategies can significantly alter partition coefficients. Monofluorination typically decreases lipophilicity relative to parent compounds, while geminal difluorination provides intermediate effects [19]. These findings suggest potential approaches for optimizing oximinoarylsulfonamide's lipophilic properties through structural modifications.
The compound's predicted bioavailability score of 0 indicates poor oral absorption potential under standard formulation conditions [1]. This assessment correlates with the high molecular weight, extensive hydrogen bonding capacity (8 acceptors, 3 donors), and high rotational bond count (15 bonds) [1].
| Property | Value | Implication |
|---|---|---|
| LogP (ALOGPS) | 3.17 | Moderate lipophilicity |
| LogP (Chemaxon) | 3.56 | High lipophilicity |
| Polar Surface Area | 155.74 Ų | Reduced membrane permeability |
| Molecular Weight | 698.9 g/mol | Beyond optimal range for oral drugs |
| Rotatable Bonds | 15 | High conformational flexibility |